molecular formula C19H30O3 B1199466 Isoandrololactone CAS No. 2061-71-4

Isoandrololactone

Cat. No.: B1199466
CAS No.: 2061-71-4
M. Wt: 306.4 g/mol
InChI Key: SZKJPNYYJWKGMH-BECBKZTQSA-N
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Description

Isoandrololactone is a cyclic ester (lactone) compound, structurally characterized by a γ-lactone ring fused to a steroid backbone. Lactones, in general, are known for diverse biological activities, including antimicrobial, anti-inflammatory, and hormonal modulation .

Properties

CAS No.

2061-71-4

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(4aS,4bR,6aS,8S,10aS,10bS,12aS)-8-hydroxy-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]chromen-2-one

InChI

InChI=1S/C19H30O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15-,16-,18-,19-/m0/s1

InChI Key

SZKJPNYYJWKGMH-BECBKZTQSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)O4)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)O4)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Lactones

Gamma- and Delta-Lactones

Lactones are classified by ring size: γ-lactones (5-membered) and δ-lactones (6-membered) are common. Isoandrololactone’s γ-lactone ring distinguishes it from δ-lactones like δ-valerolactone and δ-nonalactone, which exhibit larger ring systems . Key differences include:

  • Ring strain and stability : γ-Lactones are more thermodynamically stable due to reduced ring strain compared to δ-lactones .
Steroid Lactones

Spironolactone, a steroid δ-lactone, shares a fused steroid-lactone structure with this compound but differs in lactone position and substituents. Spironolactone’s 17α-lactone ring enables mineralocorticoid receptor antagonism, whereas this compound’s isomerism may alter receptor binding specificity .

Functional and Pharmacological Comparisons

Toxicity and Side Effects

Spironolactone is associated with hyperkalemia and hormonal side effects (e.g., gynecomastia) due to systemic receptor interactions . In contrast, simpler lactones like γ-nonalactone show low toxicity, underscoring the impact of structural complexity on safety profiles .

Analytical Differentiation Techniques

Advanced analytical methods are critical for distinguishing this compound from analogs:

  • Nuclear Magnetic Resonance (NMR) : Differentiates isomerism via chemical shift patterns in the lactone and steroid regions .
  • Mass Spectrometry (MS): Identifies molecular weight discrepancies; for example, spironolactone (MW: 416.49 g/mol) vs. hypothetical this compound (MW: ~400–420 g/mol) .
  • Chromatography (HPLC) : Separates compounds based on polarity differences arising from lactone ring size or substituents .

Data Tables: Comparative Analysis

Table 1. Structural and Pharmacological Properties of Lactones

Compound Structure Molecular Weight (g/mol) Key Applications Biological Activity
This compound* γ-Lactone + steroid ~400–420 (hypothetical) Research (hypothetical) Potential receptor modulation
Spironolactone δ-Lactone + steroid 416.49 Diuretic, Antiandrogen Aldosterone antagonism
γ-Nonalactone γ-Lactone (non-steroid) 156.22 Flavoring agent Non-pharmacological
δ-Valerolactone δ-Lactone 114.14 Solvent, Intermediate Low bioactivity

Discussion of Research Findings

  • Structural Insights: this compound’s γ-lactone ring may enhance metabolic stability compared to spironolactone’s δ-lactone, but its steroid isomerism could reduce receptor affinity .
  • Preclinical studies are needed to validate its pharmacokinetics and toxicity .
  • Analytical Challenges: Differentiation from analogs requires high-resolution techniques, as minor structural changes significantly alter biological profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoandrololactone
Reactant of Route 2
Isoandrololactone

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